molecular formula C14H19Cl2NO2S B2710049 2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide CAS No. 349403-03-8

2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide

Cat. No.: B2710049
CAS No.: 349403-03-8
M. Wt: 336.27
InChI Key: GGWFICRCOOENLX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide is a chemical compound that features a sulfonyl group attached to a dichlorophenyl ring and a cyclohexylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyclohexylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dichlorophenyl ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide is unique due to its specific combination of a sulfonyl group, dichlorophenyl ring, and cyclohexylethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-cyclohexyl-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(15)8-9-13(14)16/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWFICRCOOENLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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